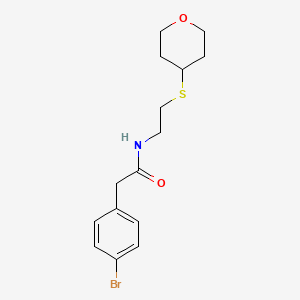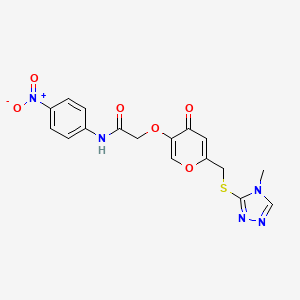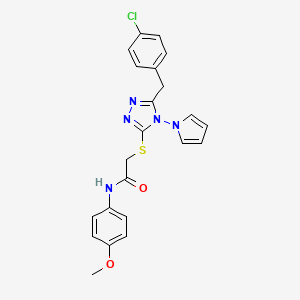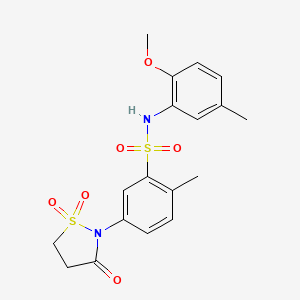![molecular formula C21H23N3O3S2 B2524838 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 905692-54-8](/img/structure/B2524838.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Interaction and Cellular Applications
Compounds structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, such as Hoechst 33258, known for its ability to bind to the minor groove of double-stranded B-DNA, serve as significant tools in cell biology. These compounds are utilized for chromosomal staining, flow cytometry, and analysis of nuclear DNA content in plant cell biology due to their capability to penetrate cellular membranes and bind DNA with specificity for AT-rich sequences. Moreover, derivatives of such compounds exhibit potential as radioprotectors and topoisomerase inhibitors, laying a foundation for rational drug design and further investigation into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Activity
The structural features of benzothiazole and quinazoline derivatives, akin to the compound , have been explored for their anticancer properties. These derivatives have shown promise in inhibiting the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. Their flexible chains containing terminal phenyl and/or heterocyclic rings (e.g., thiazole, pyrazole, piperidine) play a crucial role in this activity. Such findings underscore the potential of benzothiazole and quinazoline nuclei in identifying new anticancer agents with desirable pharmacokinetic profiles, suggesting a pathway for the exploration of this compound in similar contexts (Moorthy et al., 2023).
Drug Metabolism and Pharmacokinetic Enhancement
Arylpiperazine derivatives, which share structural motifs with the compound of interest, have been utilized in clinical settings for various treatments, with a focus on depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. The metabolic pathways and pharmacokinetic profiles of these derivatives underscore the importance of understanding drug metabolism for the development of new therapeutic agents. The metabolites' distribution in tissues, including the brain, and their biotransformation highlight the significance of structural elements in determining drug action and potential side effects, which could be relevant for the development and application of this compound (Caccia, 2007).
Propriétés
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-6-7-15(2)19-18(14)22-21(28-19)23-20(25)16-8-10-17(11-9-16)29(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSBQBDWZCSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)




![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)



![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)
![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)
